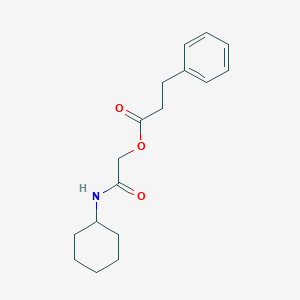![molecular formula C15H14N2O4S B241523 N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide, also known as NPE-PE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which are involved in a variety of physiological processes. In
作用机制
The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves its binding to the active site of serine proteases. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition. The structure of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is designed to mimic the transition state of the enzyme-catalyzed reaction, allowing it to bind tightly to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can lead to a decrease in blood coagulation, inflammation, and cancer metastasis. Additionally, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
实验室实验的优点和局限性
One advantage of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide in lab experiments is its high potency as a serine protease inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of side effects. However, one limitation of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is its potential to interact with other proteins and enzymes in the cell, leading to off-target effects.
未来方向
There are several future directions for research on N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide. One area of interest is the development of more selective inhibitors of specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide and its potential for use in clinical settings.
合成方法
The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves the reaction of 3-nitrobenzaldehyde with 2-phenylethanesulfonamide in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been extensively studied and optimized, and it is now a well-established method for producing this compound in high yields.
科学研究应用
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been widely used in scientific research as a tool for studying the role of serine proteases in various physiological processes. This compound has been shown to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can be used to investigate the role of serine proteases in processes such as blood coagulation, inflammation, and cancer metastasis.
属性
产品名称 |
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
|---|---|
分子式 |
C15H14N2O4S |
分子量 |
318.3 g/mol |
IUPAC 名称 |
(NE)-N-[(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)15-8-4-7-14(11-15)12-16-22(20,21)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12+ |
InChI 键 |
RSAKKXZEZKWZIA-FOWTUZBSSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)




